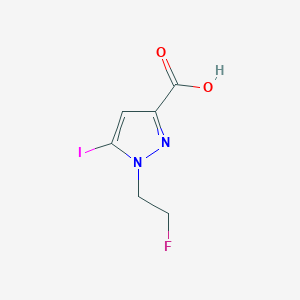![molecular formula C17H22N2O4S B2374724 5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one CAS No. 1303155-40-9](/img/structure/B2374724.png)
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one, also known as MPEP, is a drug that has been extensively studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders.
Aplicaciones Científicas De Investigación
Sulfonamide and Sulfonyl Compound Applications in Scientific Research
Chemical Synthesis and Pharmacological Evaluation : Sulfonamide derivatives, such as those discussed by Liao et al. (2000), have been synthesized and evaluated for their pharmacological properties, particularly as potent and selective antagonists in receptor binding studies. These compounds have shown significant effects in various biological assays, indicating their potential in drug discovery and development processes (Liao et al., 2000).
Material Science and Photolytic Transformations : The study of thermal, acid-catalyzed, and photolytic transformations of spirocyclic compounds, as investigated by Vasin et al. (2014), provides insights into the reactivity and potential applications of sulfonyl-substituted compounds in materials science and organic synthesis (Vasin et al., 2014).
Crystal Engineering and Supramolecular Chemistry : Research by Wang et al. (2011) on the cocrystallization of N-donor type compounds with sulfosalicylic acid highlights the role of sulfonyl and related compounds in forming hydrogen-bonding supramolecular architectures. This is crucial for the development of novel crystal structures with potential applications in catalysis, drug delivery, and material design (Wang et al., 2011).
Antioxidant and Biological Activity : The synthesis and biological evaluation of novel dihydropyridine analogs, as conducted by Sudhana et al. (2019), exemplify the research into sulfonamide derivatives for their potent antioxidant properties. These studies not only contribute to the understanding of the biochemical mechanisms underlying oxidative stress but also aid in the development of new therapeutic agents (Sudhana et al., 2019).
Propiedades
IUPAC Name |
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-13-16(17(20)23-14)18-8-10-19(11-9-18)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12,14,16H,8-11,13H2,1H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYIHJZSOWJDD-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(=O)O1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)
![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
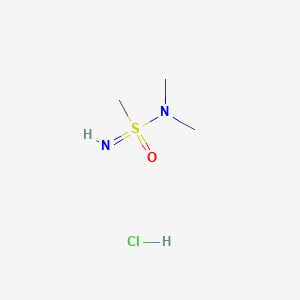
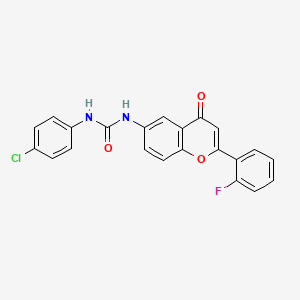
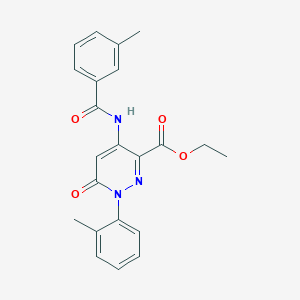


![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)
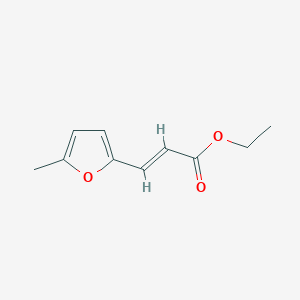

![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)
